1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom and a complex phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[4-(4-propylphenyl)phenyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs at room temperature and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki reaction.
Major Products Formed
Substitution: Formation of substituted benzenes.
Oxidation: Formation of phenols and quinones.
Reduction: Formation of hydrocarbons.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene involves its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and potentially biological processes .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-4-propylbenzene: Similar structure but with a propyl group instead of the complex phenyl group.
1-Bromo-4-phenoxybenzene: Contains a phenoxy group instead of the propylphenyl group.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research .
Properties
CAS No. |
58600-90-1 |
---|---|
Molecular Formula |
C21H19Br |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-bromo-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
InChI Key |
GHWDTZCFRKFBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.